molecular formula C19H14FNS2 B15017546 2-(2-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine

2-(2-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B15017546
M. Wt: 339.5 g/mol
InChI Key: HHHRWLQLBQPXRL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that features a benzothiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-fluorobenzaldehyde in the presence of a base, followed by cyclization with thiophene-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-4-(thiophen-2-yl)-1,5-benzothiazepine
  • 2-(2-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,4-benzothiazepine

Uniqueness

2-(2-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of both fluorophenyl and thiophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14FNS2

Molecular Weight

339.5 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C19H14FNS2/c20-14-7-2-1-6-13(14)19-12-16(17-10-5-11-22-17)21-15-8-3-4-9-18(15)23-19/h1-11,19H,12H2

InChI Key

HHHRWLQLBQPXRL-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=CC=C4F

Origin of Product

United States

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